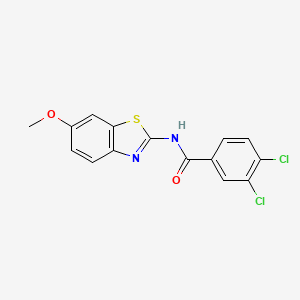![molecular formula C18H19ClN2O2S B3713826 2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide](/img/structure/B3713826.png)
2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide
概要
説明
2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group and a carbamothioyl group attached to an acetamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-methylphenol: This can be achieved through the chlorination of 4-methylphenol using chlorine gas under controlled conditions.
Formation of 2-chloro-4-methylphenoxyacetic acid: The 2-chloro-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Synthesis of the carbamothioyl derivative: The phenoxyacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3,5-dimethylphenyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted phenoxy derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with cellular receptors: Modulating signal transduction pathways and cellular responses.
Inducing oxidative stress: Generating reactive oxygen species that can lead to cell damage and apoptosis.
類似化合物との比較
2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide can be compared with other similar compounds, such as:
2-(4-chloro-2-methylphenoxy)propanoic acid: Known for its herbicidal properties.
(4-chloro-2-methylphenoxy)acetic acid: Used as a herbicide and plant growth regulator.
4-chloro-2-methylphenol: Utilized as an intermediate in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-N-[(3,5-dimethylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-11-4-5-16(15(19)9-11)23-10-17(22)21-18(24)20-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCQCSZZRHTSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC(=CC(=C2)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]phenyl]butanamide](/img/structure/B3713751.png)
![methyl 1-[3-(methoxycarbonyl)-5-nitrobenzoyl]-4-piperidinecarboxylate](/img/structure/B3713763.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3713766.png)
![4,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B3713774.png)
![(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide](/img/structure/B3713778.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B3713790.png)
![3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3713795.png)
![2-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B3713800.png)
![3-bromo-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B3713806.png)
![3-chloro-N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3713814.png)
![4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3713815.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B3713822.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3713833.png)
